N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6S2/c1-30(26,27)13-5-2-10(3-6-13)17-20-21-18(28-17)19-16(23)15-9-11-8-12(22(24)25)4-7-14(11)29-15/h2-9H,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAHEDXVSVYFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The core is then functionalized with a nitro group at the 5-position. Subsequent steps involve the introduction of the oxadiazole ring and the methanesulfonylphenyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Profiles
The target compound’s 4-methanesulfonylphenyl group distinguishes it from analogs like N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (), which substitutes methoxy (-OCH₃) for methanesulfonyl (-SO₂CH₃). Key differences include:
- Electron-Withdrawing vs.
- Solubility and Bioavailability : Sulfonyl groups generally increase hydrophilicity, which may enhance aqueous solubility compared to methoxy analogs .
Table 1: Substituent Comparison
Heterocyclic Core Modifications
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole :
- describes 2-substituted thiadiazoles with 3,4,5-trimethoxyphenyl groups, which exhibit anticancer activity (e.g., 55.71% inhibition of PC3 cells at 5 μM). The replacement of sulfur (thiadiazole) with oxygen (oxadiazole) in the target compound may alter metabolic stability and hydrogen-bonding capacity .
Tetrazole and Triazole Derivatives :
- Tetrazole-based compounds (–4) demonstrate herbicidal and plant growth-regulating activities. The oxadiazole core in the target compound may offer superior π-π stacking interactions in biological systems compared to tetrazoles .
Biological Activity
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
This compound features a unique structural arrangement that includes:
- Benzothiophene core : Known for stability and versatility.
- Oxadiazole ring : Associated with diverse biological activities.
- Methanesulfonyl group : Enhances solubility and reactivity.
The synthesis typically involves several steps:
- Preparation of the benzothiophene core.
- Functionalization with a nitro group at the 5-position.
- Introduction of the oxadiazole ring and methanesulfonylphenyl group.
Each step requires specific reagents and conditions, such as strong acids or bases, high temperatures, and inert atmospheres to ensure efficient transformations .
The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors, altering their functions. The precise pathways depend on the biological context in which the compound operates .
Antibacterial and Antitumor Properties
Research indicates that compounds with oxadiazole rings exhibit notable antibacterial and antitumor activities. For instance:
- Antibacterial Activity : The oxadiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Antitumor Activity : Preliminary studies indicate that similar compounds may inhibit tumor cell proliferation through apoptosis induction .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Analogous compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation in vivo .
Data Table: Biological Activities of Related Compounds
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of oxadiazole derivatives including this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
- Antitumor Activity : In vitro assays using cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations as low as 10 µM, indicating a strong potential for further development as an anticancer agent.
Q & A
Q. What are the recommended methods for synthesizing N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of precursors to form the 1,3,4-oxadiazole ring and coupling with the benzothiophene-carboxamide moiety. Key steps include:
- Cyclocondensation : Use of carbazate derivatives with nitriles under acidic conditions to form the oxadiazole core .
- Coupling reactions : Amide bond formation via activating agents like EDCI or HOBt, monitored by TLC/HPLC .
- Optimization : Control reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of intermediates) to improve yield . Characterization requires NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- ¹H/¹³C NMR : Identify protons on the methanesulfonylphenyl group (δ ~3.3 ppm for -SO₂CH₃) and nitrobenzothiophene aromatic signals (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns, particularly for the oxadiazole ring (e.g., loss of -NO₂ or -SO₂CH₃ groups) . Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift predictions) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for in vitro assays?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is standard for biological testing .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times. Variations in mitochondrial activity assays (MTT vs. resazurin) can skew results .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Statistical validation : Apply ANOVA with post-hoc tests to confirm significance across replicates .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s inhibitory potency against a target enzyme?
- Functional group modulation : Replace the nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Docking simulations : Use AutoDock Vina to predict interactions with active sites (e.g., hydrogen bonding with oxadiazole’s N-atoms) .
- In vitro validation : Test analogs in enzyme inhibition assays (e.g., fluorescence-based kinase assays) with positive controls (e.g., staurosporine) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity profile?
- Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability and plasma half-life via LC-MS/MS .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14-day studies .
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites in urine and bile .
Methodological Guidance for Data Analysis
Q. How should researchers address crystallographic disorder in the compound’s X-ray structure?
- Refinement tools : Use SHELXL for disorder modeling, assigning partial occupancy to overlapping atoms .
- Validation : Check R-factor convergence (<0.05) and electron density maps (e.g., Fo-Fc maps in Olex2) .
Q. What computational methods are effective for predicting off-target interactions?
- Pharmacophore modeling : Generate ligand-based models using Phase (Schrödinger) to identify potential off-target kinases .
- Machine learning : Train random forest models on ChEMBL data to predict ADMET properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
